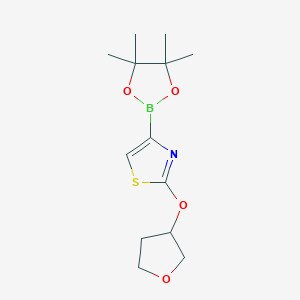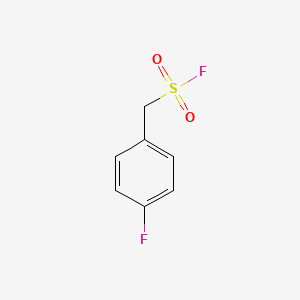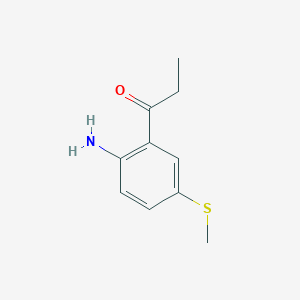
1-Bromo-4-(2,2,2-trifluoroethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2,2,2-trifluoroethoxy)butane is an organic compound with the molecular formula C6H10BrF3O It is a brominated butane derivative with a trifluoroethoxy group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2,2,2-trifluoroethoxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can enhance the reaction rate and yield. The final product is often obtained through distillation and may undergo further purification steps to meet the desired purity standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2,2,2-trifluoroethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2,2,2-trifluoroethoxy)butanol, 4-(2,2,2-trifluoroethoxy)butanenitrile, and 4-(2,2,2-trifluoroethoxy)butylamine.
Elimination Reactions: The major product is 4-(2,2,2-trifluoroethoxy)-1-butene.
Oxidation: Products include 4-(2,2,2-trifluoroethoxy)butanoic acid and 4-(2,2,2-trifluoroethoxy)butanol.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2,2,2-trifluoroethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2,2,2-trifluoroethoxy)butane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The trifluoroethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
1-Bromo-4-(2,2,2-trifluoroethoxy)butane can be compared with other similar compounds:
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a butane chain, leading to different reactivity and applications.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar to the above compound but with the trifluoroethoxy group at a different position on the benzene ring.
1-Bromo-4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, further altering its chemical properties.
The uniqueness of this compound lies in its combination of a brominated butane chain with a trifluoroethoxy group, providing a distinct set of reactivity and applications.
Propiedades
Fórmula molecular |
C6H10BrF3O |
|---|---|
Peso molecular |
235.04 g/mol |
Nombre IUPAC |
1-bromo-4-(2,2,2-trifluoroethoxy)butane |
InChI |
InChI=1S/C6H10BrF3O/c7-3-1-2-4-11-5-6(8,9)10/h1-5H2 |
Clave InChI |
RTKVCNTVJPWVBY-UHFFFAOYSA-N |
SMILES canónico |
C(CCBr)COCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
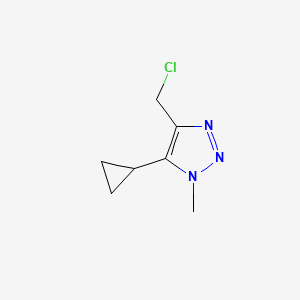
![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)
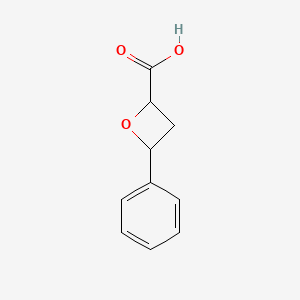
![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)

![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
